molecular formula C9H11Br2NO B15276351 4-(1-Aminopropyl)-2,6-dibromophenol

4-(1-Aminopropyl)-2,6-dibromophenol

Cat. No.: B15276351
M. Wt: 309.00 g/mol
InChI Key: JQRZQBJBAYDCKW-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)-2,6-dibromophenol is an organic compound characterized by the presence of an aminopropyl group attached to a dibromophenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-2,6-dibromophenol typically involves the bromination of phenol followed by the introduction of the aminopropyl group. One common method includes the following steps:

    Bromination of Phenol: Phenol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.

    Aminopropylation: The dibromophenol is then reacted with 1-aminopropane under specific conditions to attach the aminopropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and aminopropylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropyl)-2,6-dibromophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Debrominated phenols or other reduced products.

    Substitution: Phenols with different substituents replacing the bromine atoms.

Scientific Research Applications

4-(1-Aminopropyl)-2,6-dibromophenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropyl)-2,6-dibromophenol involves its interaction with specific molecular targets. The aminopropyl group can interact with various enzymes and receptors, potentially modulating their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminopropyl)-3,5-dibromophenol: Similar structure but with bromine atoms at different positions.

    4-(1-Aminopropyl)-2,6-dichlorophenol: Chlorine atoms instead of bromine.

    4-(1-Aminopropyl)-2,6-diiodophenol: Iodine atoms instead of bromine.

Uniqueness

4-(1-Aminopropyl)-2,6-dibromophenol is unique due to the specific positioning of the bromine atoms and the aminopropyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

4-(1-aminopropyl)-2,6-dibromophenol

InChI

InChI=1S/C9H11Br2NO/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,8,13H,2,12H2,1H3

InChI Key

JQRZQBJBAYDCKW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)Br)O)Br)N

Origin of Product

United States

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